molecular formula C18H12N2O8-2 B1264503 Betanidin quinone

Betanidin quinone

Cat. No.: B1264503
M. Wt: 384.3 g/mol
InChI Key: WAVPHGICHZOYMQ-WODDMCJRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Betanidin quinone(2-) is an organic molecular entity.

Scientific Research Applications

Oxidative Properties and Stability

  • Enzymatic Oxidation Studies : Betanidin exhibits high antioxidant activity, which has been studied through enzymatic oxidation processes. The oxidation of Betanidin and Betanin leads to various derivatives that display different stabilities at varying pH levels. These studies shed light on the structural properties and oxidation mechanisms of Betanidin (Wybraniec & Michałowski, 2011).

  • Interaction with Tyrosinase : Research has shown that Betanidin is a substrate for tyrosinase, an enzyme crucial in betalains biosynthesis. The tyrosinase-mediated oxidation of Betanidin, characterized by various analytical methods, provides insights into the stability and behavior of this compound under different conditions (Gandía-Herrero, Escribano, & García-Carmona, 2007).

Antioxidant Activity

  • Electrochemical Study : The antioxidant properties of Betanidin have been explored through electrochemical studies. The low oxidation potential of Betanidin confirms its strong reduction properties, highlighting its potential as a potent antioxidant (Wybraniec et al., 2011).

  • Computational Analysis of Oxidation Path : A comprehensive study using computational methods analyzed the oxidation mechanism of Betanidin. This research provides valuable insights into how Betanidin's properties are influenced by pH and other physicochemical conditions (Gavilán-Arriazu & Rodriguez, 2022).

Interaction with Other Compounds

  • Conjugation Studies : Research on the formation of glutathionic conjugates with quinonoid forms of Betanidin offers insights into its potential chemical interactions and the formation of new molecules with modified properties (Kumorkiewicz et al., 2018).

  • Oxidation by ABTS Radicals : The impact of ABTS radicals on Betanidin oxidation has been studied, providing further understanding of its antioxidant activity and reaction pathways (Starzak, Skopińska, & Wybraniec, 2012).

  • Formation of Novel Conjugates : Investigations into the formation of novel low-weight sulfhydryl conjugates of oxidized Betanidin pigments reveal the compound's ability to form adducts with different efficiencies, suggesting potential applications in creating molecules with altered chemical and biological properties (Kumorkiewicz-Jamro, Popenda, & Wybraniec, 2020).

Properties

Molecular Formula

C18H12N2O8-2

Molecular Weight

384.3 g/mol

IUPAC Name

(2S)-1-[(E)-2-[(2S)-6-carboxy-2-carboxylato-2,3-dihydropyridin-4-yl]ethenyl]-5,6-dioxo-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C18H14N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/p-2/b2-1+/t11-,13-/m0/s1

InChI Key

WAVPHGICHZOYMQ-WODDMCJRSA-L

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-]

Canonical SMILES

C1C(N=C(C=C1C=CN2C(CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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